molecular formula C17H25NO B10980314 N-(4-butylphenyl)-2-cyclopentylacetamide

N-(4-butylphenyl)-2-cyclopentylacetamide

Cat. No.: B10980314
M. Wt: 259.4 g/mol
InChI Key: CQBVSKYWRYSLHE-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-cyclopentylacetamide is an organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a cyclopentyl group attached to an acetamide moiety, with a 4-butylphenyl substituent on the nitrogen atom. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-2-cyclopentylacetamide typically involves the reaction of 4-butylaniline with cyclopentylacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide bond, with the base acting to neutralize the hydrochloric acid byproduct. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yields and purity of the product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent and high-quality production of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-2-cyclopentylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Nitric acid for nitration, bromine or chlorine in the presence of a Lewis acid catalyst for halogenation.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N-(4-butylphenyl)-2-cyclopentylacetamide has found applications in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-2-cyclopentylacetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-butylphenyl)-2-cyclohexylacetamide: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.

    N-(4-butylphenyl)-2-phenylacetamide: Similar structure but with a phenyl group instead of a cyclopentyl group.

    N-(4-butylphenyl)-2-methylacetamide: Similar structure but with a methyl group instead of a cyclopentyl group.

Uniqueness

N-(4-butylphenyl)-2-cyclopentylacetamide is unique due to its specific combination of a cyclopentyl group and a 4-butylphenyl substituent. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.

Properties

Molecular Formula

C17H25NO

Molecular Weight

259.4 g/mol

IUPAC Name

N-(4-butylphenyl)-2-cyclopentylacetamide

InChI

InChI=1S/C17H25NO/c1-2-3-6-14-9-11-16(12-10-14)18-17(19)13-15-7-4-5-8-15/h9-12,15H,2-8,13H2,1H3,(H,18,19)

InChI Key

CQBVSKYWRYSLHE-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CC2CCCC2

Origin of Product

United States

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